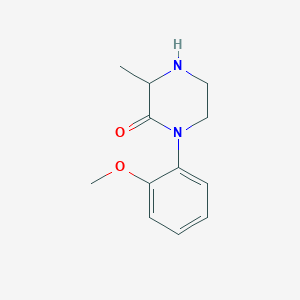

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-methylpiperazin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3 |

InChI Key |

MSEHDSIVPICZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(CCN1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Key Synthetic Routes

Sulfonylation and Nucleophilic Substitution Route

A patented method for preparing 1-(2-methoxyphenyl)piperazine intermediates (which are closely related to 1-(2-methoxyphenyl)-3-methylpiperazin-2-one) involves:

Step 1: Sulfonylation of o-methoxyphenol with methylsulfonyl chloride in the presence of an acid-binding agent (e.g., pyridine or triethylamine) in an organic solvent such as dichloromethane or chloroform. This produces o-methoxyphenyl methanesulfonate as an activated intermediate.

Step 2: Condensation of the o-methoxyphenyl methanesulfonate with piperazine under controlled temperature and stirring conditions, yielding the 1-(2-methoxyphenyl)piperazine crude product.

This method is notable for its use of mild conditions and good yields, with the reaction temperature carefully controlled between -10°C and 25°C to optimize product formation and minimize side reactions. The organic phase is purified by aqueous washes and acid/base treatments to isolate the product.

Cyclization and Deprotection Strategy

Another approach involves:

- Preparation of a Boc-protected ketopiperazine intermediate.

- Conversion to an iminoether using Meerwein reagents (e.g., triethyloxonium tetrafluoroborate).

- Cyclodehydration reaction between the iminoether and an acyl hydrazide to form the piperazinone ring.

- Deprotection of Boc groups under acidic conditions to yield the final piperazinone compound.

This method, described in the context of chiral piperazinone derivatives, allows for stereochemical control and is adaptable for the synthesis of 3-substituted piperazin-2-ones, including methyl substituents at the 3-position.

Buchwald–Hartwig Coupling and Pd-Catalyzed Methods

The palladium-catalyzed Buchwald–Hartwig amination is a well-established method for constructing N-arylpiperazine derivatives:

- Reaction of piperazine or its protected derivatives with 2-bromophenyl derivatives under Pd catalysis.

- Use of ligands such as 2-phenylphenol and bases to enhance nucleophilicity and reaction efficiency.

- Subsequent deprotection and functional group transformations to introduce methyl groups and form the piperazinone ring.

This method achieves high yields (up to 95%) and is scalable, making it suitable for industrial preparation of related compounds.

Reaction Conditions and Purification

In-Depth Research Findings and Analysis

Yield and Purity Considerations

The sulfonylation-condensation method yields crude intermediates that require careful purification steps including washing with dilute acid/base and organic solvents to achieve high purity.

The Buchwald–Hartwig method, while efficient, requires careful control of ligand and base to maximize yield and minimize side reactions.

Cyclodehydration methods offer stereochemical control but may have longer reaction times (days) and require microwave irradiation or reflux conditions for completion.

Stereochemistry and Functional Group Compatibility

The cyclodehydration approach allows retention of stereochemistry at the 3-substituted position, critical for chiral piperazinone derivatives.

Protective groups such as Boc are commonly employed to protect amine functionalities during multi-step synthesis and are removed in final steps.

Industrial Applicability

The sulfonylation and Buchwald–Hartwig coupling methods have been scaled up industrially, as evidenced by patent literature describing kilogram-scale synthesis with yields around 80%.

Use of activated carbon and vacuum drying ensures removal of impurities and solvents, producing pharmaceutical-grade material.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the methoxyphenyl ring can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in modulating mood, cognition, and behavior. The compound may also inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one to related compounds based on structural modifications and biological activities.

Piperazinones with Aromatic Substitutions

- 1-(3-Chlorophenyl)piperazin-2-one hydrochloride (): Structure: Differs by a 3-chlorophenyl group instead of 2-methoxyphenyl. Activity: No explicit data provided, but chlorophenyl substitutions are often associated with enhanced receptor affinity in related compounds. Relevance: Highlights the impact of halogen vs. methoxy substituents on solubility and target interactions.

- [1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (): Structure: Contains a benzyl-acetic acid moiety and a 4-methoxy-3-methylbenzyl group. Activity: Not specified, but the acetic acid group may confer different pharmacokinetic properties, such as improved solubility.

Piperazine Derivatives with Methoxyphenyl Groups

- HBK Series (): Compounds HBK14–HBK19 feature a 4-(2-methoxyphenyl)piperazine core with varying phenoxyalkyl chains. Example: HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride). Activity: These compounds were synthesized for undisclosed biological targets, but phenoxyalkyl chains are known to modulate lipophilicity and membrane permeability.

- Arylsulfonylindole-Piperazine Hybrids (): Example: 4j (2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol). Activity: High 5-HT6 receptor antagonism (IC50 = 32 nM) due to synergistic effects of the methoxyphenylpiperazine and sulfonylindole moieties .

Piperidines and Piperazines with Receptor Affinity

Data Table: Key Analogous Compounds and Activities

Key Research Findings

- 5-HT6 Receptor Antagonism: Methoxyphenylpiperazine hybrids with arylsulfonylindole groups (e.g., 4j) exhibit nanomolar potency, making them candidates for CNS disorders .

- Antibacterial Activity : 1-(2-methoxyphenyl)-piperazine derivatives show efficacy against Gram-positive and Gram-negative bacteria, with EC50 values < 10 µM in some cases .

- Structural Optimization : Substitutions at the phenyl ring (e.g., chloro, methyl) or linker length (e.g., propanamide vs. acetamide) significantly alter biological outcomes .

Biological Activity

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by relevant data and case studies.

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)-3-methylpiperazin-2-one

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for cancer therapy.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in neurodegenerative diseases.

The biological activity of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound may inhibit certain kinases or modulate receptor activity, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Studies :

- A study conducted on human cervical carcinoma (HeLa) cells demonstrated that treatment with 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one resulted in significant inhibition of cell growth, with an IC50 value indicating potent cytotoxicity .

- Another research effort explored the compound's effects on colon adenocarcinoma cells, revealing a dose-dependent response that supports its potential as an anticancer agent .

- Anti-inflammatory Research :

- Neuropharmacological Investigations :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one?

The synthesis of piperazinone derivatives often involves multi-step reactions, including condensation, alkylation, and cyclization. For example, highlights challenges in alkylation reactions using 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine, where ethanol solvent led to undesired byproducts. To optimize yield, refluxing acetone with potassium carbonate is recommended to suppress side reactions and favor S- or N-alkylation . Key parameters include solvent polarity, base selection (e.g., K₂CO₃ vs. KOH), and temperature control.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. notes that recent updates to SHELXL allow for improved handling of hydrogen bonding and torsional restraints, which are critical for resolving methoxyphenyl and methylpiperazine substituent conformations. Rigid-body refinement and twinning analysis (via SHELXPRO) are recommended for high-resolution datasets .

Q. What spectroscopic techniques are most effective for characterizing hydrogen bonding in this compound?

Fourier-transform infrared (FTIR) spectroscopy and X-ray crystallography are primary methods. emphasizes graph set analysis for categorizing hydrogen-bonding patterns (e.g., D, R₂²(8) motifs) in crystals. Solid-state NMR can further probe dynamic hydrogen bonding in amorphous phases .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence electronic properties and intermolecular interactions?

The methoxy group’s electron-donating nature alters π-stacking and hydrogen-bonding capabilities. demonstrates that near-orthogonal methoxyphenyl groups disrupt π-stacking in Blatter radicals, reducing magnetic coupling. For 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, density functional theory (DFT) calculations can predict charge distribution and intermolecular interaction energies, aiding in understanding crystallographic packing .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Solubility discrepancies may arise from polymorphic forms or solvent-dependent tautomerism. suggests using Hansen solubility parameters and quantitative structure-property relationship (QSPR) models to predict solubility. Experimental validation via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) can identify metastable polymorphs .

Q. What strategies mitigate competing side reactions during functionalization of the piperazinone core?

identifies nucleophilic substitution and steric hindrance as key challenges. Protecting group strategies (e.g., Boc for secondary amines) and transition-metal catalysis (e.g., Pd-mediated cross-coupling) can improve regioselectivity. High-throughput screening of reaction conditions (e.g., varying ligands, solvents) is advised for novel derivatives .

Q. How do hydrogen-bonding networks affect the compound’s stability under thermal stress?

Thermogravimetric analysis (TGA) coupled with crystallographic data ( ) reveals that robust hydrogen-bonded networks (e.g., cyclic dimers) enhance thermal stability. Molecular dynamics simulations can model hydrogen bond dissociation energies, guiding the design of thermally stable analogs .

Methodological Tables

Q. Table 1. Key Refinement Parameters in SHELXL for Crystallographic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.